2,5-Bis(trimethylsilyl)furan

Übersicht

Beschreibung

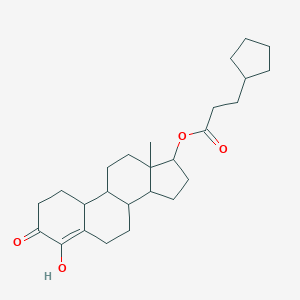

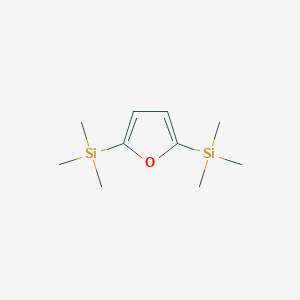

2,5-Bis(trimethylsilyl)furan is a chemical compound with the formula C10H20OSi2. It has a molecular weight of 212.4362 . It is a derivative of furan, a class of compounds known as heterocyclic organic compounds .

Synthesis Analysis

An efficient method for the synthesis of 2-monosubstituted and 2,5-disubstituted furans, including 2,5-Bis(trimethylsilyl)furan, involves the CuI-catalyzed cycloisomerization of alkynyl ketones . This method allows for the synthesis of furans containing both acid- and base-labile groups .Molecular Structure Analysis

The molecular structure of 2,5-Bis(trimethylsilyl)furan can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 .Chemical Reactions Analysis

Benzo[c]furans, a class of compounds related to 2,5-Bis(trimethylsilyl)furan, are highly reactive and readily undergo Diels–Alder cycloaddition with dienophiles to restore their aromaticity .Wissenschaftliche Forschungsanwendungen

A novel cyclization reaction between 2,3-bis(trimethylsilyl)buta-1,3-diene and acyl chlorides, leading to polysubstituted furans, was discovered. This process occurs in the presence of aluminium trichloride and can result in a subsequent acylation process of the furan ring if the reaction time is extended (Babudri et al., 2007).

The synthesis of deuterium and 15N‐labelled 2,5‐Bis[5‐amidino‐2‐pyridyl]furan and related compounds was achieved. This involved a Stille coupling reaction and subsequent processes with lithium bis(trimethylsilyl)amide and other agents (Ismail & Boykin, 2006).

Synthesis and reactions of 3,4-bis(trimethylsilyl)furan and 2-methyl-3,4-bis(trimethylsilyl)furan were studied. These compounds underwent Diels–Alder reactions and regiospecific Friedel–Crafts acylation (Ho & Wong, 1989).

Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan was explored. This involved polymerization with diacid ethyl esters by Candida antarctica Lipase B, yielding novel biobased furan polyesters (Jiang et al., 2014).

Studies on silyl furans, specifically halodesilylation of 2‐trimethylsilyl‐3,4‐bis(methoxycarbonyl)furans, were conducted. This involved reactions with sulfuryl chloride, bromine, and iodine monochloride, yielding corresponding halo-substituted furans (Nakayama et al., 1991).

Chemistry of 2,5-bis(trimethylsiloxy) furans was investigated, focusing on their preparation and Diels-Alder reactions with electron-withdrawing dienophiles to produce quinones and hydroquinones (Brownbridge & Chan, 1980).

2,5-Bis(di-tert-butylhydroxysilyl)furan was studied as a host molecule for various compounds like potassium fluoride and ammonia. Its selectivity in adduct formation and stability were notable (Klingebiel et al., 2002).

Synthesis and photodegradation of poly[2,5-bis(dimethylsilyl)furan], a copolymer with alternating furan and disilyl units, were examined. The study focused on the characterization and degradation behavior of the polymer (Hai Hong & Weber, 1989).

Zukünftige Richtungen

Furanic polymers, which include compounds like 2,5-Bis(trimethylsilyl)furan, have the potential to replace fossil-based polymers such as polyethylene terephthalate (PET). These biobased platform chemicals derived from renewable sources such as sugars are being studied extensively for their potential applications .

Eigenschaften

IUPAC Name |

trimethyl-(5-trimethylsilylfuran-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTMWEMDOPVALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(O1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166317 | |

| Record name | 2,5-Bis(trimethylsilyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trimethylsilyl)furan | |

CAS RN |

1578-29-6 | |

| Record name | 2,5-Bis(trimethylsilyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(trimethylsilyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.